Ethanone, 1-[6-(methylthio)-3-pyridinyl]-
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Overview
Description
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is an organic compound with the molecular formula C15H15NOS. It is known for its unique structure, which includes a pyridine ring substituted with a methylthio group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves several steps. One common method includes the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester to yield 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine. Subsequent hydrolysis and decarboxylation under acidic conditions produce 3-2-(4-methylthio)phenyl)acetylpyridine, which is finally oxidized to form the target compound .
Industrial Production Methods
Industrial production of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly COX-2 inhibitors.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various biological effects. For example, as an intermediate in the synthesis of COX-2 inhibitors, it plays a role in reducing inflammation by blocking the cyclooxygenase-2 enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-(4-methylthio)phenyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Uniqueness
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .
Biological Activity
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- (commonly referred to as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methylthio group and an ethanone moiety, which contributes to its biological activity. The structural formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyridine nucleus. For instance, Ethanone, 1-[6-(methylthio)-3-pyridinyl]- has demonstrated notable antibacterial activity against various pathogenic strains.
Table 1: Antimicrobial Activity of Ethanone, 1-[6-(methylthio)-3-pyridinyl]-
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 46.9 μg/mL |
Escherichia coli | 62.5 μg/mL |
Pseudomonas aeruginosa | 93.7 μg/mL |
Candida albicans | 7.8 μg/mL |
These findings indicate that the compound exhibits significant efficacy against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Activity
Ethanone derivatives have been identified as potential COX-2 inhibitors, which are crucial for developing anti-inflammatory medications. The presence of the methylthio group enhances the reactivity towards nucleophiles, thereby increasing the compound's anti-inflammatory properties .
In vitro assays have shown that compounds similar to Ethanone, 1-[6-(methylthio)-3-pyridinyl]- can effectively inhibit COX-2 activity, leading to reduced inflammation markers in treated cells.
3. Analgesic Activity
Research has indicated that Ethanone derivatives possess analgesic properties comparable to established analgesics like non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of pain pathways mediated by COX enzymes .
Case Study: Analgesic Efficacy in Animal Models
A study evaluated the analgesic effect of Ethanone in a rodent model using the formalin test. The results showed a significant reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.
The biological activities of Ethanone are attributed to its ability to interact with various biological targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis.
- Analgesic: Modulation of pain signaling pathways through COX inhibition.
Properties
CAS No. |
828276-48-8 |
---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 |
InChI Key |
LNQOQKWARJEFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)SC |
Origin of Product |
United States |
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